Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
Brand Name: Vulcanchem
CAS No.: 216235-33-5
VCID: VC11678984
InChI: InChI=1S/C12H18F3NO4/c1-6-7-11(8(17)19-5,12(13,14)15)16-9(18)20-10(2,3)4/h6H,1,7H2,2-5H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NC(CC=C)(C(=O)OC)C(F)(F)F
Molecular Formula: C12H18F3NO4
Molecular Weight: 297.27 g/mol

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate

CAS No.: 216235-33-5

Cat. No.: VC11678984

Molecular Formula: C12H18F3NO4

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate - 216235-33-5

CAS No. 216235-33-5
Molecular Formula C12H18F3NO4
Molecular Weight 297.27 g/mol
IUPAC Name methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pent-4-enoate
Standard InChI InChI=1S/C12H18F3NO4/c1-6-7-11(8(17)19-5,12(13,14)15)16-9(18)20-10(2,3)4/h6H,1,7H2,2-5H3,(H,16,18)
Standard InChI Key YXXAYXYSSJXTCF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC=C)(C(=O)OC)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NC(CC=C)(C(=O)OC)C(F)(F)F

Chemical Identity

Chemical Name: Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
Molecular Formula: C12H18F3NO4
Molecular Weight: 297.27 g/mol

Structural Features

The compound contains:

  • A methyl ester functional group.

  • A tert-butoxycarbonyl (Boc) protecting group on the amine.

  • A trifluoromethyl group attached to the central carbon.

  • An unsaturated pent-4-enyl chain.

Representation

PropertyValue
Molecular FormulaC12H18F3NO4
Molecular Weight297.27 g/mol
Functional GroupsEster, Boc-protected amine
Fluorinated SubstituentTrifluoromethyl (-CF3)

Synthesis and Preparation

The synthesis of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate typically involves multi-step organic reactions using standard protecting group chemistry and fluorination techniques.

General Synthetic Route

  • Starting Materials:

    • Pentenoic acid derivatives.

    • Boc-protected amines.

    • Trifluoromethylating reagents (e.g., CF3 sources like Ruppert-Prakash reagent).

  • Steps:

    • Esterification of pentenoic acid to form the methyl ester.

    • Introduction of the trifluoromethyl group via electrophilic or nucleophilic fluorination.

    • Protection of the amine using tert-butoxycarbonyl chloride (Boc-Cl).

  • Purification:

    • The final product is purified using column chromatography or recrystallization.

Reaction Conditions

StepReagentsConditions
EsterificationMethanol, acid catalystReflux
TrifluoromethylationCF3 source, baseRoom temperature
Boc ProtectionBoc-Cl, base (e.g., TEA)Anhydrous conditions

Applications and Uses

The compound has potential applications in:

  • Pharmaceutical Research:

    • The trifluoromethyl group enhances metabolic stability and bioavailability of drug candidates.

    • The Boc-protected amine allows for selective deprotection in peptide synthesis.

  • Organic Synthesis:

    • Serves as an intermediate for synthesizing fluorinated analogs of biologically active molecules.

  • Material Science:

    • Fluorinated compounds are often explored for their unique properties in polymers and coatings.

Stability

The compound is stable under standard laboratory conditions but may hydrolyze under acidic or basic conditions due to the ester bond.

Research Directions

  • Medicinal Chemistry:

    • Investigating its role in drug design as a fluorinated scaffold for enzyme inhibitors or receptor modulators.

  • Catalysis:

    • Exploring its use as a ligand precursor in metal-catalyzed reactions.

  • Fluorinated Materials:

    • Development of advanced materials with high thermal stability and unique electronic properties.

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